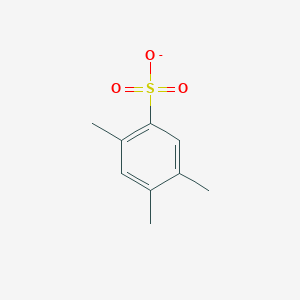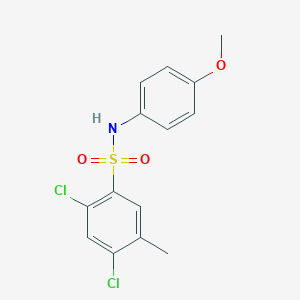![molecular formula C19H14N2O5S B280717 3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280717.png)
3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is not fully understood. However, it has been proposed that this compound interacts with various cellular targets, including enzymes and receptors, leading to the inhibition of their activity. This inhibition results in the disruption of various cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. This compound has also been found to improve glucose metabolism and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of this compound include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid. These include the optimization of its synthesis method to improve yield and purity, the identification of its cellular targets and mechanism of action, and the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo and to explore its potential applications in the treatment of various diseases.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its various biochemical and physiological effects make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid involves the reaction of 6-bromo-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole with 4-aminobenzenesulfonyl chloride in the presence of a base. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, diabetes, and inflammation.
Propiedades
Fórmula molecular |
C19H14N2O5S |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
3-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H14N2O5S/c1-21-15-8-9-16(13-6-3-7-14(17(13)15)18(21)22)27(25,26)20-12-5-2-4-11(10-12)19(23)24/h2-10,20H,1H3,(H,23,24) |
Clave InChI |
KQTYCEJBQKGRKN-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC(=C4)C(=O)O)C=CC=C3C1=O |
SMILES canónico |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC(=C4)C(=O)O)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

